Tetrahydro-2H-pyran-4-sulfonic acid

Description

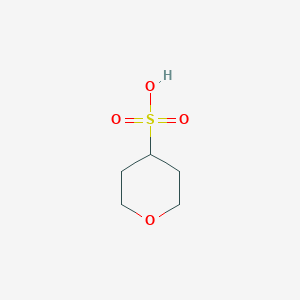

Tetrahydro-2H-pyran-4-sulfonic acid is a sulfonic acid derivative of tetrahydropyran, a six-membered oxygen-containing heterocycle. Sulfonic acids are characterized by their strong acidity (pKa ~1–2), high water solubility, and utility in organic synthesis, catalysis, and industrial applications like detergents. The tetrahydropyran scaffold enhances stability and modulates steric and electronic properties, making this compound valuable in medicinal chemistry and materials science .

Properties

IUPAC Name |

oxane-4-sulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c6-10(7,8)5-1-3-9-4-2-5/h5H,1-4H2,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAYJHLNWXHCHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1S(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method Overview

This approach involves sulfonation of tetrahydropyran compounds using sulfuric acid or sulfur trioxide as sulfonating agents, leading to the formation of the sulfonic acid group at the 4-position of the heterocycle.

Procedure

- Reagents: Tetrahydropyran, concentrated sulfuric acid or oleum.

- Conditions: Typically performed under reflux at controlled temperatures (around 80–120°C).

- Process:

- Dissolve tetrahydropyran in a suitable inert solvent (e.g., dichloromethane).

- Slowly add sulfuric acid or oleum while maintaining stirring.

- Reflux the mixture for several hours (generally 4–8 hours).

- Quench the reaction with ice-cold water, leading to precipitation of the sulfonic acid derivative.

- Purify via filtration, washing, and recrystallization.

Data Table 1: Sulfonation Reaction Conditions and Yields

| Entry | Sulfonating Agent | Temperature | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Concentrated sulfuric acid | 100°C | 6 | 65 | Standard sulfonation |

| 2 | Oleum | 120°C | 4 | 78 | Higher reactivity, more efficient |

| 3 | Chlorosulfonic acid | 80°C | 3 | 60 | Alternative reagent, requires careful handling |

Cyclization of Sulfonated Precursors

Method Overview

This involves synthesizing a precursor, such as a sulfonated aldehyde or ketone, followed by cyclization to form the sulfonic acid-functionalized tetrahydropyran.

Procedure

- Reagents: Sulfonated aldehyde, suitable diols or alcohols, acid catalysts.

- Conditions: Acid-catalyzed cyclization under reflux or microwave irradiation.

- Process:

- Prepare sulfonated aldehyde via controlled oxidation.

- Mix with diols or alcohols in the presence of a Lewis acid or Brønsted acid.

- Heat under reflux or microwave conditions to promote cyclization.

- Isolate the product by filtration and purification.

Research Findings

- Lewis acid-promoted cyclizations have shown high efficiency in forming tetrahydropyran rings with sulfonic acid groups at the 4-position, especially when using catalysts like zinc chloride or boron trifluoride etherate.

- Microwave-assisted reactions significantly reduce reaction times and improve yields, with reported yields exceeding 80%.

Data Table 2: Cyclization Conditions and Yields

| Entry | Catalyst | Temperature | Time | Yield (%) | Remarks |

|---|---|---|---|---|---|

| 1 | Zinc chloride | Reflux (~100°C) | 6 h | 75 | Conventional heating |

| 2 | Boron trifluoride etherate | Microwave (~150°C) | 30 min | 85 | Accelerated synthesis |

| 3 | p-Toluenesulfonic acid | Reflux | 8 h | 70 | Acid catalysis |

Synthesis via Sulfonic Acid Functionalization of Pre-formed Tetrahydropyran

Method Overview

This method entails starting with pre-formed tetrahydropyran compounds, then introducing the sulfonic acid group via electrophilic sulfonation.

Procedure

- Reagents: Tetrahydropyran, chlorosulfonic acid or sulfur trioxide-pyridine complex.

- Conditions: Conducted at low temperatures (0–25°C) to control reactivity.

- Process:

- Dissolve tetrahydropyran in an inert solvent like dichloromethane.

- Cool the mixture to 0°C.

- Add chlorosulfonic acid dropwise under stirring.

- Allow the reaction to proceed for 1–2 hours, then warm to room temperature.

- Quench with ice water, neutralize excess acid, and purify the product.

Data Table 3: Electrophilic Sulfonation Conditions

| Entry | Sulfonating Reagent | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chlorosulfonic acid | 0°C | 1 h | 72 | Controlled addition |

| 2 | Sulfur trioxide-pyridine | 25°C | 2 h | 68 | Less corrosive alternative |

Summary of Key Research Discoveries

- Environmental Considerations: Recent advances focus on greener methods, such as aqueous media and ionic liquids, reducing hazardous waste.

- Catalyst Development: Biodegradable and cost-effective catalysts like ionic liquids ([Ch][OH]) have demonstrated high efficiency in related heterocycle sulfonation.

- Reaction Optimization: Temperature, reagent stoichiometry, and reaction time critically influence yield and selectivity, with microwave-assisted techniques offering significant advantages.

Chemical Reactions Analysis

Types of Reactions: Tetrahydro-2H-pyran-4-sulfonic acid undergoes various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.

Reduction: The compound can be reduced to form tetrahydro-2H-pyran-4-sulfonamide.

Substitution: The sulfonic acid group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic medium.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or alkylating agents like alkyl halides.

Major Products Formed:

- Sulfonate esters

- Sulfonyl chlorides

- Tetrahydro-2H-pyran-4-sulfonamide

Scientific Research Applications

Tetrahydro-2H-pyran-4-sulfonic acid has a wide range of applications in scientific research:

- Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for alcohols.

- Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

- Medicine: Explored for its role in drug development, particularly in the synthesis of sulfonamide-based drugs.

- Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of tetrahydro-2H-pyran-4-sulfonic acid involves its ability to act as a strong acid, donating protons to various substrates. This protonation can activate substrates for further chemical reactions, such as nucleophilic substitution or elimination. The sulfonic acid group can also participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Tetrahydro-2H-pyran-4-sulfonic acid with structurally related compounds, emphasizing functional group differences, physicochemical properties, and applications.

Sulfonyl Chloride Derivative: Tetrahydro-2H-pyran-4-sulfonyl Chloride

- Molecular Formula : C₅H₉ClO₃S

- Molecular Weight : 184.634 g/mol

- Key Properties :

- Applications : Precursor for sulfonamide drugs and functionalized polymers.

Sulfonamide Derivative: Tetrahydro-2H-pyran-4-sulfonamide

- Molecular Formula: C₅H₁₁NO₃S

- Molecular Weight : 165.21 g/mol

- Key Properties :

- Applications: Potential bioactive agent in drug discovery.

Carboxylic Acid Derivative: Tetrahydro-2H-pyran-4-carboxylic Acid

- Molecular Formula : C₆H₁₀O₃ (inferred from )

- Molecular Weight : ~130.14 g/mol (calculated)

- Key Properties :

- Applications : Intermediate in synthesizing chiral ligands and pharmaceuticals.

Sulfonate Esters: (Tetrahydro-2H-pyran-4-yl)methyl Tosylate

- Molecular Formula : C₁₂H₁₆O₄S

- Molecular Weight : 256.31 g/mol

- Key Properties :

- Applications : Alkylating agent in organic synthesis.

Carboxylic Acid Esters: Ethyl Tetrahydro-2H-pyran-4-carboxylate

- Molecular Formula : C₈H₁₄O₃

- Molecular Weight : 158.20 g/mol

- Key Properties :

- Hydrolyzable to carboxylic acids under acidic/basic conditions.

- Lower reactivity compared to sulfonic acid derivatives.

- Applications : Solvent or intermediate in fine chemical synthesis .

Data Table: Comparative Analysis of Tetrahydro-2H-pyran-4 Derivatives

Key Research Findings

Acidity and Reactivity : Sulfonic acids exhibit superior acidity compared to carboxylic acids, enabling applications in strong acid catalysis. Sulfonate esters (e.g., tosylates) are critical in SN2 reactions due to their leaving group ability .

Biological Relevance : Sulfonamides show promise in medicinal chemistry, leveraging the tetrahydropyran scaffold for target selectivity .

Synthetic Utility : Sulfonyl chlorides serve as versatile intermediates, while carboxylic acid derivatives are preferred for chiral synthesis .

Q & A

Basic: What are the standard synthetic routes for Tetrahydro-2H-pyran-4-sulfonic acid, and how can reaction conditions be optimized?

Answer:

The primary synthesis involves hydrolysis of Tetrahydro-2H-pyran-4-sulfonyl chloride (THP-SCl) in aqueous media. Key steps include:

- Reaction Conditions : THP-SCl reacts with water under controlled humidity and temperature (20–25°C) to yield the sulfonic acid derivative. Anhydrous solvents (e.g., THF) are avoided to prevent competing side reactions .

- Purification : Post-hydrolysis, the product is isolated via vacuum distillation (bp > 260°C) or recrystallization (solvent: ethanol/water mixture) .

- Yield Optimization : Monitoring pH during hydrolysis (neutral to slightly acidic) minimizes decomposition. Impurities like HCl (byproduct) are removed via ion-exchange resins .

Basic: Which spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Peaks for the sulfonic acid group (–SO₃H) appear at δ 1.5–2.0 ppm (pyran ring protons) and δ 3.5–4.0 ppm (sulfonate proton, broad). The tetrahydropyran ring carbons are observed at 25–35 ppm (CH₂) and 70–80 ppm (C–O) .

- FT-IR : Strong absorption at 1050–1150 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (–OH from sulfonic acid) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) are used to assess purity. Mobile phase: 0.1% TFA in water/acetonitrile (90:10) .

Advanced: How can researchers address stability challenges of this compound in aqueous and anhydrous environments?

Answer:

- Aqueous Solutions : The compound hydrolyzes slowly in water, forming trace sulfonate salts. Stabilize with:

- Buffered Solutions : Use pH 4–6 phosphate buffers to suppress ionization .

- Low-Temperature Storage : Store at 4°C to reduce degradation rates .

- Anhydrous Conditions : In organic solvents (e.g., DMF), moisture-free environments are critical. Use molecular sieves (3Å) and argon atmospheres during reactions .

- Long-Term Storage : Lyophilize the compound and store as a solid under vacuum or inert gas .

Advanced: What computational strategies predict the reactivity of this compound in novel reactions?

Answer:

- Quantum Mechanical Calculations :

- Reactivity Mapping : Use molecular electrostatic potential (MESP) surfaces to identify regions prone to nucleophilic attack or hydrogen bonding .

- Machine Learning : Train models on PubChem data (similar sulfonic acids) to predict solubility, pKa, and reaction pathways .

Basic: What are the key differences in reactivity between this compound and its carboxylic acid analog (Tetrahydro-2H-pyran-4-carboxylic acid)?

Answer:

- Acidity : The sulfonic acid (pKa ~1–2) is significantly more acidic than the carboxylic acid analog (pKa ~4–5), enabling stronger ion-exchange interactions .

- Thermal Stability : The sulfonic acid decomposes above 250°C, while the carboxylic acid sublimates near 264°C .

- Reactivity : Sulfonic acid derivatives undergo sulfonation reactions with amines (e.g., forming sulfonamides), whereas carboxylic acids form esters or amides .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Answer:

- Method Standardization :

- Data Validation : Cross-reference with DSC (differential scanning calorimetry) to correlate solubility with polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.